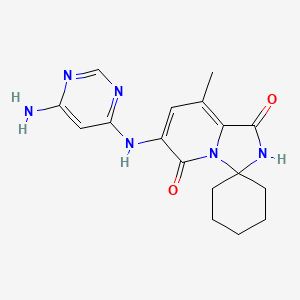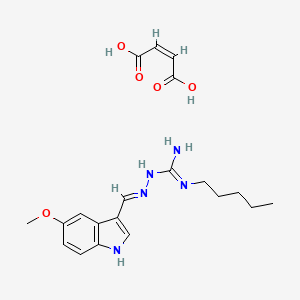
Tfb-tboa
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
TFB-TBOA hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Neuropharmakologie: Verwendet, um die Rolle von Glutamattransportern im zentralen Nervensystem und deren Beteiligung an neurodegenerativen Erkrankungen zu untersuchen.
Zellbiologie: Wird bei der Untersuchung von Glutamataufnahmemechanismen in Astrozyten und Neuronen eingesetzt.
Arzneimittelentwicklung: Dient als Leitverbindung für die Entwicklung neuer Therapeutika, die auf Glutamattransporter abzielen.
Industrielle Anwendungen: Wird bei der Herstellung von Forschungschemikalien und Reagenzien für verschiedene biochemische Assays verwendet.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die exzitatorischen Aminosäuretransporter EAAT1 und EAAT2 hemmt. Diese Transporter sind für die Aufnahme von Glutamat aus dem synaptischen Spalt verantwortlich und regulieren so die extrazellulären Glutamatspiegel. Durch die Hemmung dieser Transporter erhöht this compound die extrazellulären Glutamatkonzentrationen, was die synaptische Übertragung und die neuronale Erregbarkeit modulieren kann .
Wirkmechanismus
Target of Action
Tfb-tboa, also known as CF3-Bza-TBOA, is a potent inhibitor of the glutamate transporters EAAT1 and EAAT2 . These transporters, primarily expressed in astrocytes and to a lesser extent in neuronal membranes, play a crucial role in the rapid removal of glutamate from the synaptic cleft, ensuring accurate signal transmission and preventing over-excitation .
Mode of Action
this compound interacts with its targets, EAAT1 and EAAT2, by inhibiting their activity . This inhibition results in an increase in the amount of glutamate in the synapse, as the transporters are unable to clear it as efficiently . The compound exhibits selectivity for EAAT1 and EAAT2 over other glutamate transporters such as EAAT3, EAAT4, and EAAT5 .
Biochemical Pathways
The inhibition of glutamate transporters by this compound affects the glutamate signaling pathway. Under normal conditions, glutamate released into the synapse during neuronal activity is rapidly taken up by glutamate transporters, keeping the extracellular glutamate levels tightly regulated . When this compound inhibits these transporters, the extracellular glutamate concentration increases, leading to prolonged activation of postsynaptic glutamate receptors . This can result in increased neuronal firing and potentially excitotoxicity.
Pharmacokinetics
It is known that the compound is highly potent, with ic50 values of 22, 17, and 300 nm for eaat1, eaat2, and eaat3, respectively . This suggests that this compound has a strong binding affinity for its targets, which could influence its bioavailability and pharmacokinetic profile.
Result of Action
The primary result of this compound’s action is an increase in glutamatergic signaling due to the inhibition of glutamate transporters . This can lead to changes in neuronal activity, as glutamate is the primary excitatory neurotransmitter in the central nervous system . In extreme cases, the accumulation of glutamate in the synapse can induce severe convulsions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s inhibitory effect on glutamate transporters can be modulated by the extracellular potassium concentration . An increase in extracellular potassium has been shown to inhibit glutamate transporters, suggesting a potential interaction between potassium levels and this compound’s mechanism of action
Biochemische Analyse
Biochemical Properties
TFB-TBOA interacts with the excitatory amino acid transporters EAAT1 and EAAT2, inhibiting their function . The IC50 values for EAAT1 and EAAT2 are 22 and 17 nM respectively . This compound exhibits selectivity for EAAT1 and EAAT2 over EAAT3, as well as a wide range of neuronal receptors and transporters .
Cellular Effects
This compound has significant effects on cellular processes. It attenuates glutamate-stimulated intracellular sodium elevation in astrocytes in vitro . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting the function of EAAT1 and EAAT2 . This inhibition can lead to changes in gene expression and cellular metabolism, as these transporters play a key role in glutamatergic neurotransmission .
Metabolic Pathways
This compound is involved in the metabolic pathways related to glutamatergic neurotransmission . It interacts with the enzymes EAAT1 and EAAT2, which are involved in the transport of glutamate .
Transport and Distribution
This compound is transported and distributed within cells and tissues via its interactions with EAAT1 and EAAT2 . These transporters can influence the localization or accumulation of this compound.
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interactions with EAAT1 and EAAT2 . These transporters are located in the cell membrane and are responsible for the uptake of glutamate from the extracellular space .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von TFB-TBOA umfasst mehrere Schlüsselschritte, beginnend mit der Herstellung des Trifluormethylbenzoylchlorids, das dann mit einem geeigneten Amin umgesetzt wird, um das Benzoylamino-Zwischenprodukt zu bildenDas Endprodukt wird durch Reinigungs- und Kristallisationsprozesse gewonnen .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet typischerweise eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die Verwendung fortschrittlicher Reinigungstechniken wie der Hochleistungsflüssigkeitschromatographie (HPLC), um die gewünschte Produktqualität zu erreichen .
Analyse Chemischer Reaktionen
Reaktionstypen
TFB-TBOA durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in dem Molekül vorhandenen funktionellen Gruppen zu modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Nukleophile Reagenzien wie Natriummethoxid und Kalium-tert-butoxid werden eingesetzt.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für weitere Forschung und Entwicklung eingesetzt werden können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
DL-threo-beta-Benzyloxyaspartat (DL-TBOA): Ein weiterer potenter Inhibitor von Glutamattransportern mit ähnlicher Selektivität.
L-trans-Pyrrolidin-2,4-dicarboxylat (PDC): Ein kompetitiver Inhibitor von Glutamattransportern.
L-Serin-O-sulfat (SOS): Ein Inhibitor der Glutamataufnahme mit einem anderen Wirkmechanismus.
Einzigartigkeit
TFB-TBOA ist einzigartig aufgrund seiner hohen Selektivität für EAAT1 und EAAT2 gegenüber anderen Glutamattransportern und seiner starken inhibitorischen Wirkung in nanomolaren Konzentrationen. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen dieser Transporter in verschiedenen physiologischen und pathologischen Prozessen .
Eigenschaften
IUPAC Name |
(2S,3S)-2-amino-3-[[3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methoxy]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O6/c20-19(21,22)12-6-4-11(5-7-12)16(25)24-13-3-1-2-10(8-13)9-30-15(18(28)29)14(23)17(26)27/h1-8,14-15H,9,23H2,(H,24,25)(H,26,27)(H,28,29)/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWONNPEPDHEAI-GJZGRUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)COC(C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are glutamate transporters, and why are they important?
A1: Glutamate transporters are proteins located on neurons and astrocytes that play a crucial role in regulating glutamate levels in the brain. They rapidly remove glutamate from the synaptic cleft, preventing its excessive accumulation and subsequent excitotoxicity.
Q2: How does TFB-TBOA interact with glutamate transporters?
A: this compound acts as a non-transportable inhibitor of excitatory amino acid transporters (EAATs), effectively blocking the binding and transport of glutamate. This blockade leads to an elevation of extracellular glutamate levels. []
Q3: What are the downstream effects of this compound-mediated glutamate transporter inhibition?
A: Inhibiting glutamate transporters with this compound leads to increased activation of both ionotropic and metabotropic glutamate receptors. This, in turn, influences neuronal excitability, synaptic plasticity, and ultimately, cardiorespiratory function. [, , ]
Q4: Does this compound affect specific glutamate transporter subtypes?
A: While this compound exhibits potent inhibitory activity against all EAAT subtypes (EAAT1-5), it displays particularly strong affinity for EAAT1 and EAAT2, with IC50 values in the nanomolar range. [] Research has highlighted the differential contributions of GLAST (EAAT1) and GLT-1 (EAAT2) to sodium signaling in the early postnatal hippocampus, emphasizing the importance of subtype-specific effects. []
Q5: How does this compound's effect on glutamate transporters translate to its influence on animal behavior?
A: Studies in animal models have demonstrated that this compound can influence various behaviors, including cocaine reinforcement and methamphetamine-induced behavioral sensitization. Notably, intra-NAc administration of this compound inhibited cocaine self-administration, suggesting a potential role for glutamate in modulating drug reward. [, ]
Q6: What is the molecular formula and weight of this compound?
A: this compound (C20H19F3N2O6) has a molecular weight of 436.38 g/mol. []
Q7: Is there information available on the spectroscopic data for this compound?
A: While specific spectroscopic data for this compound is not extensively detailed in the provided research papers, its structural analogs have been synthesized and characterized using various spectroscopic techniques, including NMR and mass spectrometry. [, ]
Q8: How does chronic intermittent hypoxia (CIH) interact with the effects of this compound?
A: CIH, a model of obstructive sleep apnea, has been shown to alter glutamate signaling in the nucleus tractus solitarii (nTS). Interestingly, CIH produces effects similar to those observed with this compound, such as reduced TS-evoked EPSC amplitude and altered neuronal excitability. This suggests a potential role for EAAT dysfunction in the pathophysiology of CIH. [, , ]
Q9: What is the role of metabotropic glutamate receptors (mGluRs) in mediating the effects of this compound?
A: Research suggests that this compound's effects on synaptic and neuronal activity are mediated by both ionotropic and metabotropic glutamate receptors. Specifically, Group I mGluRs appear to contribute to this compound-induced depolarization, while Group II/III mGluRs influence TS-evoked EPSC amplitude. [, ]
Q10: How do astrocytes contribute to the effects observed with this compound?
A: Astrocytes play a critical role in regulating extracellular glutamate levels through glutamate transporters like EAAT1 (GLAST) and EAAT2 (GLT-1). This compound's inhibition of these transporters directly impacts astrocytic glutamate uptake, contributing to the observed increases in extracellular glutamate and subsequent neuronal effects. [, , ]
Q11: How is this compound being used to study neurodegenerative diseases?
A: Research suggests that impaired glutamate clearance and subsequent excitotoxicity contribute to neuronal damage in neurodegenerative diseases. This compound's ability to manipulate glutamate levels has made it a valuable tool in studying these conditions, such as Huntington's disease. []
Q12: What are the limitations of using this compound in research?
A: While this compound is a potent tool, limitations include its lack of selectivity for specific EAAT subtypes and its potential for off-target effects. Further research is needed to develop more selective glutamate transporter inhibitors. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide](/img/structure/B560160.png)
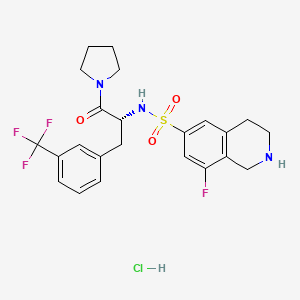
![8-Fluoro-N-{(2r)-1-Oxo-1-(Pyrrolidin-1-Yl)-3-[3-(Trifluoromethyl)phenyl]propan-2-Yl}-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide](/img/structure/B560162.png)
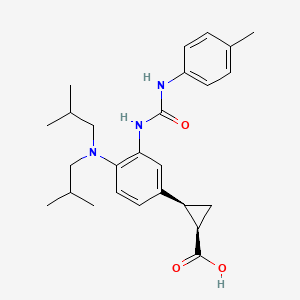
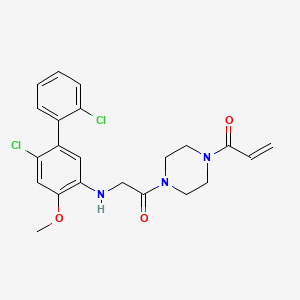
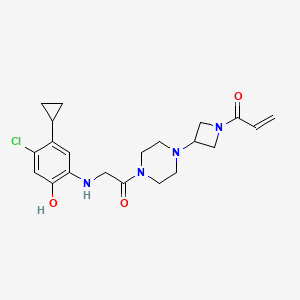
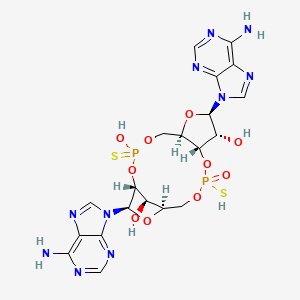
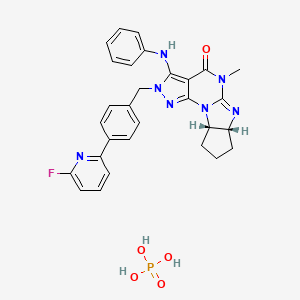

![6-(4-Azanyl-4-Methyl-Piperidin-1-Yl)-3-[2,3-Bis(Chloranyl)phenyl]pyrazin-2-Amine](/img/structure/B560175.png)


